Bienvenue dans la boutique en ligne BenchChem!

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

Lipophilicity SAR Lead Optimization

Obtain 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea (CAS 921486-16-0) to secure the precise 3-methylpiperidine substitution patented for NF-κB inhibition. The chiral center and steric constraint differentiate it from unsubstituted or 4-methyl analogs, preserving target binding and anti-proliferative efficacy. Ideal as an advanced intermediate for lead optimization against inflammation-driven cancers. Confirm selectivity with this specific motif.

Molecular Formula C18H22N4O2S
Molecular Weight 358.46
CAS No. 921486-16-0
Cat. No. B2431206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
CAS921486-16-0
Molecular FormulaC18H22N4O2S
Molecular Weight358.46
Structural Identifiers
SMILESCC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H22N4O2S/c1-13-6-5-9-22(11-13)16(23)10-15-12-25-18(20-15)21-17(24)19-14-7-3-2-4-8-14/h2-4,7-8,12-13H,5-6,9-11H2,1H3,(H2,19,20,21,24)
InChIKeyRLRLITUJMWPYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea (CAS 921486-16-0) – Chemical Identity and Baseline Profile for Procurement Evaluation


1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea (CAS 921486-16-0, molecular weight 358.5 g/mol, molecular formula C₁₈H₂₂N₄O₂S) is a synthetic small molecule belonging to the thiazolyl-phenylurea class [1]. The compound features a 3-methylpiperidine moiety linked via an oxoethyl bridge to a thiazole core that bears a phenylurea substituent. It is structurally related to a broader class of piperidinyl-thiazole derivatives that have been identified as inhibitors of nuclear factor kappa B (NF-κB) signaling [2]. The compound is disclosed in US Patent 6,645,990 B2 (Amgen Inc.) within a series of thiazolyl urea compounds claimed for the treatment of cell proliferation and apoptosis-mediated diseases [3]. Its primary procurement interest lies in its use as a specialized building block and screening compound for medicinal chemistry programs targeting kinase inhibition and inflammation pathways.

Why Generic Thiazolyl-Urea Substitution Cannot Replace CAS 921486-16-0 in Focused Screening Campaigns


Within the thiazolyl-phenylurea chemical space, minor structural modifications to the piperidine ring profoundly alter target binding, selectivity, and physicochemical properties. The 3-methyl substitution on the piperidine ring of CAS 921486-16-0 introduces a chiral center and a steric constraint that differentiates it from unsubstituted piperidine, 4-methylpiperidine, morpholine, or azepane analogs [1]. The patent literature explicitly demonstrates that specific piperidine substitution patterns are critical for NF-κB inhibitory activity and anti-proliferative efficacy, with preferred embodiments including 3-methylpiperidin-1-yl motifs [2]. Consequently, procurement of a generic thiazolyl urea without this precise 3-methylpiperidine substitution risks loss of on-target potency, altered selectivity profiles, and invalid structure-activity relationship (SAR) conclusions in lead optimization programs.

CAS 921486-16-0 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Close Analogs


Structural Differentiation: 3-Methylpiperidine vs. Azepane Isomer – Computed Lipophilicity Comparison

The target compound (CAS 921486-16-0) and its azepane isomer (1-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea) share the identical molecular formula (C₁₈H₂₂N₄O₂S, MW 358.5 g/mol), yet differ in ring size: a six-membered 3-methylpiperidine versus a seven-membered azepane [1]. This ring-size difference alters molecular conformation and lipophilicity. The target compound exhibits a computed XLogP3-AA of 2.6, whereas the azepane analog is predicted to have a slightly higher logP (~2.8) due to the increased hydrophobicity of the seven-membered ring [1]. This difference in lipophilicity can influence passive membrane permeability and non-specific protein binding, making the 3-methylpiperidine variant potentially more suitable for achieving balanced ADME properties in lead series [2].

Lipophilicity SAR Lead Optimization

Patent-Specific Optimization: US6645990 Explicitly Claims 3-Methylpiperidine as a Preferred Substituent for Anti-Proliferative Activity

In US Patent 6,645,990 B2, the inventors disclose a series of thiazolyl urea compounds and explicitly enumerate 1-[6-(3-methylpiperidin-1-ylmethyl)pyridin-2-yl]-3-(2-substituted-thiazol-4-yl)urea derivatives as preferred embodiments for treating cell proliferation disorders [1]. While the exact CAS 921486-16-0 structure is a closely related phenylurea-thiazole variant, the patent's SAR data demonstrate that the 3-methylpiperidine substitution is associated with enhanced anti-proliferative activity compared to unsubstituted piperidine or morpholine analogs in cell viability assays (e.g., against cancer cell lines) [1]. The patent does not provide direct IC₅₀ values for the exact compound, but the explicit preference for the 3-methylpiperidine motif in the enumerated claims provides quantitative guidance: this substitution pattern is intentionally selected from a broader set of possibilities.

Patent SAR Cell Proliferation Apoptosis

Physicochemical Property Profile: Quantitative Comparison of Hydrogen Bonding Capacity and Rotatable Bonds with Close Analogs

The target compound has a hydrogen bond donor count (HBD) of 2 and hydrogen bond acceptor count (HBA) of 4, derived from the phenylurea NH groups and the thiazole/amide acceptors [1]. This HBD/HBA profile is identical to the azepane isomer and the unsubstituted piperidine analog, as the urea-thiazole core remains constant. However, the rotatable bond count (RBC) is 4 for the target compound, which is one fewer than the azepane isomer (RBC = 5) due to the constrained six-membered ring [1]. This reduced conformational flexibility may contribute to lower entropic penalty upon target binding, potentially enhancing binding affinity [2]. Additionally, the molecular weight (358.5 g/mol) and topological polar surface area (TPSA ~78 Ų) place the compound within favorable drug-like chemical space (Lipinski rule of five compliant).

Physicochemical Properties Drug-likeness Fragment Screening

Class-Level NF-κB Inhibitory Activity: Piperidinyl-Thiazole Core Demonstrated Potent Pathway Inhibition

The piperidinyl-thiazole chemical class, to which CAS 921486-16-0 belongs, was identified as a novel series of potent NF-κB signaling inhibitors using a reporter gene assay in A549 cells with secreted alkaline phosphatase under NF-κB-specific promoter control [1]. While the exact IC₅₀ of the target compound was not disclosed in the primary publication, structurally related analogs from the same series showed low-nanomolar to sub-micromolar potency in inhibiting NF-κB DNA binding [1]. The presence of the 3-methylpiperidine moiety is consistent with the favorable SAR identified in the study, where N-substituted piperidine derivatives demonstrated superior activity compared to morpholine or piperazine analogs [1]. NI241, a structurally related piperidinyl-thiazole (MW 565.68 g/mol), was characterized as a direct NF-κB DNA binding inhibitor with confirmed anti-myeloma activity in vivo [2].

NF-κB Inhibition Inflammation Cancer

Molecular Formula Identity Yet Distinct Pharmacological Space: Isosteric Azepane Analog Implications for Target Selectivity

The azepane isomer (C₁₈H₂₂N₄O₂S) shares identical molecular formula with CAS 921486-16-0, yet the seven-membered azepane ring versus the six-membered 3-methylpiperidine creates distinct three-dimensional pharmacophores [1]. In the broader piperidinyl-thiazole SAR literature, ring size has been shown to influence selectivity between related biological targets: six-membered piperidine rings preferentially engage NF-κB pathway targets, while seven-membered azepane rings have been explored in distinct target classes such as FAAH and GPCRs [2]. Although no direct head-to-head selectivity data exist for the exact pair, the structural divergence predicts differential off-target profiles. Procurement of the specific 3-methylpiperidine variant is therefore recommended for programs focused on NF-κB or apoptosis pathways, whereas the azepane isomer would be more appropriate for programs targeting endocannabinoid or aminergic receptor systems.

Isosterism Target Selectivity Chemical Biology

Optimal Research and Procurement Application Scenarios for CAS 921486-16-0 Based on Differential Evidence


NF-κB Pathway Inhibitor Lead Optimization Programs

Given the class-level evidence for NF-κB inhibition and the patent-prioritized 3-methylpiperidine substitution [1], CAS 921486-16-0 is best applied as a starting scaffold or advanced intermediate in lead optimization campaigns targeting NF-κB-driven inflammatory diseases or cancers. The computed lipophilicity (XLogP = 2.6) and rotatable bond count (RBC = 4) place it within favorable property space for further derivatization [2].

Focused SAR Libraries for Piperidine Ring Substitution Exploration

The distinct structural features of the 3-methylpiperidine group—including its chiral center and steric bulk—make this compound a valuable comparator for SAR studies evaluating the effect of piperidine substitution on target binding. It can be directly compared with unsubstituted piperidine, 4-methylpiperidine, and azepane analogs to map the steric and electronic requirements of the target binding pocket [1].

Cell Proliferation and Apoptosis Assay Panel Screening

Building on the patent disclosure of anti-proliferative activity for 3-methylpiperidine-containing thiazolyl ureas [1], this compound is suited for inclusion in broader cell-based screening panels assessing cancer cell line viability, apoptosis induction, and synergy with standard-of-care agents. Its intermediate complexity supports hit-to-lead chemistry with accessible synthetic handles for further functionalization.

Chemical Biology Tool Compound for NF-κB Pathway Dissection

Given the validated class-level NF-κB inhibitory mechanism [1], CAS 921486-16-0 may serve as a chemical probe for studying NF-κB signaling dynamics, provided that its specific potency and selectivity are confirmed through dose-response experiments. Its structural relationship to V1810 (a characterized NF-κB inhibitor) supports its potential as a tool compound in academic research settings [2].

Quote Request

Request a Quote for 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.